Candesartan-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

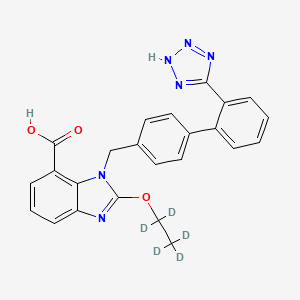

2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQMVQVXFRQIKW-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661852 | |

| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189650-58-5 | |

| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Candesartan-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Candesartan-d5, a deuterated analog of the angiotensin II receptor antagonist, Candesartan. This document details the synthetic pathways, experimental protocols for synthesis and analysis, and discusses the critical aspect of isotopic purity for deuterated active pharmaceutical ingredients (APIs).

Introduction to Candesartan and its Deuterated Analog

Candesartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker used in the treatment of hypertension and heart failure.[1] By blocking the AT1 receptor, Candesartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1] Deuterated drugs, such as this compound, are increasingly utilized in pharmaceutical research. The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug, potentially leading to a longer half-life and improved metabolic stability. This compound, where the five hydrogen atoms on the ethoxy group are replaced by deuterium, is a valuable tool in pharmacokinetic studies and as an internal standard in bioanalytical methods.[2][3][4][5]

Synthesis of this compound

The synthesis of this compound involves the introduction of a deuterated ethyl group onto a benzimidazole intermediate. A plausible synthetic route is a multi-step process culminating in the alkylation of a suitable benzimidazole precursor with a deuterated ethylating agent.

Diagram of the Proposed Synthetic Workflow for this compound

Caption: Proposed synthetic workflow for this compound.

Key Synthetic Steps

The synthesis of this compound can be envisioned through the following key transformations:

-

Formation of the Benzimidazole Core : The synthesis typically starts from a substituted benzene derivative, such as 2-amino-3-nitrobenzoic acid, which undergoes a series of reactions including esterification, acylation, reduction of the nitro group, and finally cyclization to form the benzimidazole ring system.

-

Introduction of the Deuterated Ethoxy Group : The crucial step for producing this compound is the introduction of the pentadeuterated ethoxy group. This is typically achieved by alkylating a precursor, such as 2-hydroxy-1H-benzimidazole-7-carboxylic acid, with a deuterated ethylating agent like ethyl-d5 iodide.

-

N-Alkylation : The final key step involves the N-alkylation of the deuterated benzimidazole intermediate with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, followed by the formation of the tetrazole ring to yield this compound.

Experimental Protocol: Synthesis of Ethyl-d5 Iodide (Illustrative)

A common method for preparing deuterated iodoalkanes is from the corresponding deuterated alcohol.

Materials:

-

Ethanol-d6

-

Iodine

-

Red phosphorus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus.

-

Slowly add a solution of iodine in ethanol-d6 to the flask with cooling.

-

After the addition is complete, gently heat the mixture to initiate the reaction.

-

Once the reaction subsides, reflux the mixture for several hours.

-

Distill the crude ethyl-d5 iodide from the reaction mixture.

-

Wash the distillate with a dilute sodium thiosulfate solution to remove excess iodine, followed by water.

-

Dry the product over anhydrous calcium chloride and redistill to obtain pure ethyl-d5 iodide.

Note: This is an illustrative protocol and should be adapted and optimized based on laboratory safety guidelines and specific experimental requirements.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. High isotopic purity is essential for the reliability of studies using these compounds as internal standards or for pharmacokinetic investigations.

Data on Isotopic Purity

The isotopic purity of deuterated compounds is typically determined by mass spectrometry and/or nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes representative data for a closely related analogue, Candesartan-d4, which can be considered indicative for this compound.

| Parameter | Method | Result | Reference |

| Isotopic Purity | LC-MS/MS | >95% | [6] |

| Chemical Purity | HPLC | >99% | [6] |

| Mass Transition (Precursor Ion → Product Ion) | LC-MS/MS | m/z 445.2 → 267.2 | [7] |

Note: The mass transition data is for Candesartan-d4 and is expected to be very similar for this compound.

Experimental Protocol: Determination of Isotopic Purity by LC-MS/MS

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Illustrative):

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions (Illustrative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Candesartan: m/z 441.2 → 263.2

-

This compound: m/z 446.2 → 268.2 (projected)

-

-

Data Analysis: The isotopic purity is determined by comparing the peak area of the deuterated compound to any observed peaks corresponding to lower deuteration levels or the unlabeled compound.

Signaling Pathway of Candesartan's Mechanism of Action

Candesartan exerts its therapeutic effect by blocking the renin-angiotensin-aldosterone system (RAAS). The following diagram illustrates the key steps in this pathway and the point of intervention by Candesartan.

Diagram of the Renin-Angiotensin-Aldosterone System (RAAS) and Candesartan's Intervention

Caption: Candesartan blocks the binding of Angiotensin II to the AT1 receptor.

Conclusion

The synthesis of this compound is a multi-step process that requires the specific introduction of a deuterated ethyl group. The isotopic purity of the final product is a critical quality attribute that must be carefully controlled and analytically verified, typically using LC-MS/MS and NMR spectroscopy. Understanding the synthesis and analytical characterization of deuterated compounds like this compound is essential for their application in modern drug development and clinical research, enabling more precise and reliable pharmacokinetic and bioanalytical studies.

References

- 1. tsijournals.com [tsijournals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C24H20N6O3 | CID 45038537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 1189650-58-5 | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]

- 7. scbt.com [scbt.com]

The Core Mechanism and Application of Candesartan-d5 as an Internal Standard in Bioanalysis: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the fundamental mechanism and practical application of Candesartan-d5 as an internal standard in quantitative bioanalysis. The use of stable isotope-labeled internal standards is a cornerstone of modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and precision of pharmacokinetic and bioequivalence studies.

The Role of an Internal Standard in Quantitative Analysis

In quantitative analysis, an internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. Its primary function is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because they co-elute with the analyte and exhibit nearly identical ionization efficiency, thus providing the most accurate correction for matrix effects and other sources of variability.[1]

Candesartan: Mechanism of Action

Candesartan is a potent and selective angiotensin II receptor blocker (ARB).[2][3] It is administered as the prodrug, candesartan cilexetil, which undergoes rapid and complete hydrolysis to the active form, candesartan, during absorption from the gastrointestinal tract.[3][4][5][6] Candesartan exerts its antihypertensive effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor in various tissues, including vascular smooth muscle and the adrenal gland.[2][4][5] This blockade inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[4][5][6]

This compound as an Internal Standard: The Core Mechanism

This compound is an isotopologue of Candesartan in which five hydrogen atoms have been replaced with deuterium atoms. This subtle modification in mass is the key to its function as an internal standard, while its chemical properties remain virtually identical to the unlabeled analyte.

The core mechanism relies on the principles of isotope dilution mass spectrometry. By adding a known amount of this compound to a sample, any subsequent loss of the analyte during extraction, handling, or injection will be accompanied by a proportional loss of the internal standard. Because Candesartan and this compound have nearly identical retention times in liquid chromatography and similar ionization efficiencies in the mass spectrometer's ion source, the ratio of their peak areas remains constant, regardless of variations in the analytical process. This constant ratio allows for the precise and accurate calculation of the unknown concentration of Candesartan in the original sample.

Quantitative Data and Experimental Parameters

The following tables summarize key quantitative data and experimental parameters from various validated LC-MS/MS methods for the determination of Candesartan using a deuterated internal standard.

Table 1: Mass Spectrometric Parameters

| Analyte | Internal Standard | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Candesartan | Candesartan-d4 | Positive ESI | 441.1 | 263.1 | [7] |

| Candesartan | Candesartan-d4 | Positive ESI | 441.3 | 263.1 | [7] |

| Candesartan | Candesartan-d4 | Negative ESI | 439.0 | 309.1 | [8][9] |

| Candesartan-d4 | - | Negative ESI | 443.0 | 312.0 | [8][9] |

Table 2: Chromatographic Conditions and Method Performance

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Gemini C18 | Zorbax eclipse C18 (150 x 4.6 mm, 5µ) | Betasil C8 (100 × 2.1 mm) 5-μm |

| Mobile Phase | Acetonitrile - 5 mM ammonium formate pH 2 (90:10, v/v) | Acetate buffer: acetonitrile (25:75%, v/v) | Methanol:ammonium tri-floro acetate buffer with formic acid (60:40 v/v) |

| Flow Rate | 0.3 mL/min | 1 mL/min | 0.45 ml/min |

| Linearity Range | 1 - 400 ng/mL | 1.027-302.047 ng/mL | 1.2–1030 ng/ml |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1.027 ng/mL | 1.2 ng/ml |

| Internal Standard | Candesartan-d4 | Candesartan d4 | Propranolol |

| Reference | [7] | [8][9] | [10] |

Detailed Experimental Protocol: A Representative Method

This section provides a detailed, representative protocol for the quantification of Candesartan in human plasma using this compound as an internal standard, based on common practices in the field.[7][8][11][12]

Materials and Reagents

-

Candesartan reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile

-

Formic acid

-

Ammonium formate or acetate

-

Ultrapure water

-

Human plasma (with anticoagulant)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Candesartan and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Candesartan stock solution with a 50:50 methanol/water mixture to create working solutions for calibration curve standards and quality control samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of, for example, 100 ng/mL.

Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Aliquoting: To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution (except for the blank, to which 10 µL of diluent is added).

-

Acidification: Add 500 µL of 5% formic acid buffer and vortex.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of ultrapure water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of acetonitrile or methanol into a clean collection tube.

-

Injection: Inject an appropriate volume (e.g., 10 µL) of the eluate into the LC-MS/MS system.

LC-MS/MS Analysis

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic and Mass Spectrometric Conditions: As detailed in Table 1 and Table 2.

-

Data Acquisition: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for Candesartan and this compound.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both Candesartan and this compound.

-

Ratio Calculation: Calculate the peak area ratio of Candesartan to this compound for all samples, calibrators, and QCs.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Concentration Determination: Determine the concentration of Candesartan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of Candesartan. Its mechanism is rooted in the principles of isotope dilution, where its near-identical chemical and physical properties to the unlabeled analyte allow for the effective correction of analytical variability. This technical guide has provided a comprehensive overview of its mechanism, along with practical quantitative data and a detailed experimental protocol to aid researchers in the development and validation of robust and reliable bioanalytical methods. The use of such stable isotope-labeled internal standards is indispensable for generating high-quality data in drug development and clinical research.

References

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmascholars.com [pharmascholars.com]

- 12. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

Certificate of Analysis: Candesartan-d5 - A Technical Guide

This technical guide provides an in-depth overview of the key analytical methodologies and data presentation associated with a Certificate of Analysis (CoA) for Candesartan-d5. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled standards in their work.

Quantitative Data Summary

The following table summarizes the typical specifications for this compound, a deuterium-labeled form of Candesartan.[1][2][3] Candesartan is an angiotensin II receptor antagonist used in the treatment of hypertension.[1] The deuterated analog serves as an internal standard in quantitative bioanalytical studies.

| Parameter | Specification |

| Chemical Name | 2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid[1] |

| Molecular Formula | C₂₄H₁₅D₅N₆O₃[2] |

| Molecular Weight | 445.48 g/mol [1][2] |

| CAS Number | 1189650-58-5[1] |

| Appearance | White to Off-White Solid |

| Purity (by HPLC) | >95%[1] |

| Isotopic Enrichment | ≥98% Deuterium Incorporation |

| Storage Temperature | -20°C[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections outline the typical experimental protocols for key analytical tests.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of this compound and to identify and quantify any impurities. The protocol is adapted from established methods for Candesartan and its prodrug, Candesartan cilexetil.[4][5][6]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), pH adjusted to 2.5 with orthophosphoric acid.[6]

-

Water (HPLC grade)

-

This compound reference standard

-

This compound sample

Chromatographic Conditions:

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 20:80 v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: Ambient

-

Detection Wavelength: 254 nm[4]

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 0.5 mg/mL). Further dilute to a working concentration (e.g., 50 µg/mL).

-

Sample Preparation: Prepare the this compound sample in the same manner as the standard solution to achieve a similar final concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard chromatogram. Impurities are identified by their retention times relative to the main peak and quantified based on their peak areas.

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for confirming the identity and determining the isotopic enrichment of this compound. This method provides high sensitivity and selectivity.[7][8]

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

-

Acetonitrile (LC-MS grade)

-

Ammonium formate or formic acid solution in water (LC-MS grade)

-

This compound sample

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm particle size).[8]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous solution containing a modifier like ammonium formate or formic acid.[7]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 445.1 → 267.1, if d4 is used as an example for the fragmentation pattern).[9]

-

Unlabeled Candesartan: Monitor the corresponding transition for the unlabeled compound (e.g., m/z 441.1 → 263.1) to check for isotopic purity.[9]

-

Procedure:

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., mobile phase) to a low concentration (e.g., 1 µg/mL).

-

Analysis: Infuse the solution directly into the mass spectrometer or inject it into the LC-MS/MS system.

-

Data Analysis:

-

Identity Confirmation: The presence of the correct precursor and product ions confirms the identity of this compound.

-

Isotopic Enrichment: The isotopic enrichment is determined by comparing the signal intensity of the deuterated species (e.g., m/z 445.1) to that of the non-deuterated species (e.g., m/z 441.1).

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the positions of deuterium labeling.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

This compound sample.

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the this compound sample in the deuterated solvent.

-

Data Acquisition: Acquire the ¹H NMR spectrum according to standard instrument procedures.

-

Data Analysis:

-

Compare the obtained spectrum with the known ¹H NMR spectrum of unlabeled Candesartan.

-

The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the location of the deuterium labels. For this compound, the signals for the ethyl group protons should be absent.

-

Workflow and Visualization

The following diagrams illustrate the general workflow for the Certificate of Analysis of a chemical standard and the analytical workflow for this compound.

Caption: General workflow for generating a Certificate of Analysis.

Caption: Analytical testing workflow for this compound characterization.

References

- 1. This compound | CAS 1189650-58-5 | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C24H20N6O3 | CID 45038537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Isotopic Labeling in Candesartan-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling position in Candesartan-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the angiotensin II receptor antagonist, Candesartan. This document details the precise location of deuterium incorporation, a plausible synthetic pathway, and the analytical data supporting its characterization.

Introduction to Candesartan and Isotopic Labeling

Candesartan is a potent, selective AT1 subtype angiotensin II receptor antagonist used in the management of hypertension and heart failure. To accurately quantify Candesartan in biological matrices during drug development and clinical trials, a stable isotope-labeled internal standard is essential. This compound serves this purpose, offering a distinct mass difference from the unlabeled drug while maintaining nearly identical physicochemical properties. This ensures accurate quantification by mass spectrometry, minimizing analytical variability.

Isotopic Labeling Position

The five deuterium atoms in this compound are located on the ethoxy group at the 2-position of the benzimidazole ring. The precise IUPAC name for this compound is 2-(1,1,2,2,2-pentadeuterioethoxy)-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₅D₅N₆O₃ | [2] |

| Molecular Weight | 445.48 g/mol | [2] |

| Monoisotopic Mass | 445.19107225 Da | [1] |

| CAS Number | 1189650-58-5 | [1] |

| Appearance | Off-white to light brown solid | [2] |

| Purity (HPLC) | >95% | [3] |

Synthesis of this compound

While specific proprietary methods for the synthesis of this compound may vary, a plausible and scientifically sound synthetic route can be inferred from the established synthesis of Candesartan and general methods for isotopic labeling. The key step involves the introduction of the deuterated ethoxy group.

Proposed Synthetic Workflow

The synthesis can be conceptually broken down into the formation of the core benzimidazole structure followed by alkylation with a deuterated ethylating agent and subsequent functional group manipulations. A likely precursor is a 2-hydroxy-benzimidazole derivative of Candesartan, which is then etherified using a deuterated ethyl source.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of the Candesartan Benzimidazole Core (2-hydroxy precursor)

The synthesis of the core benzimidazole structure of Candesartan has been described in the literature. A common route involves the reaction of a substituted o-phenylenediamine derivative with a suitable carbonyl compound or its equivalent to form the benzimidazole ring. For the purpose of this guide, we will assume the availability of the key intermediate, methyl 2-hydroxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate.

Step 2: Alkylation with Iodoethane-d5

-

Materials:

-

Methyl 2-hydroxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate (1.0 eq)

-

Iodoethane-d5 (CD₃CD₂I) (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a solution of the 2-hydroxy-benzimidazole precursor in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Add iodoethane-d5 dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester of this compound.

-

Step 3: Hydrolysis of the Methyl Ester

-

Materials:

-

Crude methyl ester of this compound (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)

-

Tetrahydrofuran (THF) and Water

-

-

Procedure:

-

Dissolve the crude methyl ester in a mixture of THF and water.

-

Add the base (LiOH or NaOH) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the crude this compound.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Step 4: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative high-performance liquid chromatography (HPLC) to achieve the desired purity.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound.

Mass Spectrometry

Mass spectrometry is the primary technique for confirming the incorporation of deuterium and determining the isotopic enrichment.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |

| Precursor Ion (M+H)⁺ | m/z 446.2 |

| Precursor Ion (M-H)⁻ | m/z 444.2 |

| Isotopic Enrichment | Typically ≥ 98 atom % D |

-

Isotopic Enrichment Determination: The isotopic enrichment is determined by comparing the intensity of the mass peak of the labeled compound (M+5) with the intensities of the lower mass isotopologues (M to M+4) after correcting for the natural isotopic abundance of all elements in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the absence of protons at the labeled positions.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) will be absent or significantly diminished, confirming the successful deuteration. The remaining signals of the Candesartan molecule should be consistent with the structure.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key steps of the synthesis and characterization of this compound.

Caption: Logical flow from synthesis to analysis of this compound.

Conclusion

This compound, with its five deuterium atoms stably incorporated into the ethoxy group, is an indispensable tool for the accurate bioanalysis of Candesartan. The synthetic route, while requiring careful execution of the deuterated alkylation step, is based on well-established chemical principles. Rigorous analytical characterization using mass spectrometry and NMR spectroscopy is paramount to ensure the quality and reliability of this internal standard for its intended application in pharmaceutical research and development.

References

- 1. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]

Molecular weight and formula of Candesartan-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physicochemical properties of Candesartan-d5, a deuterated analog of the angiotensin II receptor antagonist, Candesartan. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed data and methodologies.

Core Molecular and Physical Properties

This compound is a stable, isotopically labeled form of Candesartan, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard in analytical methods.

Quantitative Data Summary

| Property | Value | Citations |

| Chemical Formula | C₂₄H₁₅D₅N₆O₃ | [1][2][3] |

| Molecular Weight | 445.48 g/mol | [2][3] |

| Exact Mass | 445.19107225 Da | [1] |

| CAS Number | 1189650-58-5 | [1][2] |

| Appearance | Off-white to light brown solid | [4] |

| Melting Point | 163-165 °C | |

| Purity | >95% (HPLC) | [2] |

| Storage Temperature | -20°C | [2][4] |

Solubility Profile

| Solvent | Solubility | Citations |

| Water | Practically insoluble | |

| DMSO | 100 mg/mL (with ultrasonic and warming) | [4] |

| Methanol | Slightly soluble | |

| Ethyl Acetate | Slightly soluble (with heating) | |

| 0.1 N Sodium Hydroxide | Soluble | |

| Dimethyl Formamide (DMF) | Soluble | |

| Acetonitrile | Soluble | [5] |

Structural Elucidation and Isotopic Labeling

The defining feature of this compound is the presence of five deuterium atoms on the ethoxy group, specifically at the 1,1,2,2,2-positions. This is chemically described as 2-(1,1,2,2,2-pentadeuterioethoxy)-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid[1][2].

The structural relationship between Candesartan and its deuterated form is illustrated below.

Caption: Relationship between Candesartan and this compound.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route would involve the use of deuterated ethanol (ethanol-d6) in the final steps of a known Candesartan synthesis pathway. The general synthesis of Candesartan involves multiple steps, including the formation of the benzimidazole ring and the biphenyl tetrazole moiety[6].

General Purification Protocol (Adapted from Candesartan Purification)

Purification of Candesartan analogs typically involves recrystallization and chromatographic techniques.

-

Recrystallization:

-

Dissolve the crude this compound in a suitable solvent mixture, such as toluene and methanol, at an elevated temperature (e.g., 60°C)[7].

-

Allow the solution to cool gradually to room temperature to induce crystallization[7].

-

Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum[7].

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For higher purity, preparative reverse-phase HPLC can be employed.

-

A typical mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid.

-

The fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

-

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5) and acetonitrile[5].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Internal Standard: For quantitative analysis, an appropriate internal standard should be used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is the preferred method for quantifying this compound in biological matrices due to its high sensitivity and selectivity.

-

Chromatography: Ultra-high-performance liquid chromatography (UPLC) is often used for rapid analysis[5].

-

Column: A suitable C18 column.

-

Mobile Phase: A typical mobile phase would be a mixture of methanol or acetonitrile and an aqueous solution of ammonium acetate or formate[8].

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for Candesartan[8].

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The mass transition for this compound would be monitored. For example, a possible transition could be from the deprotonated molecule [M-H]⁻ to a specific fragment ion. A reported transition for a similar deuterated standard (Candesartan-d4) is m/z 445.0 → 267.1[8].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the structure and the position of the deuterium labels.

-

¹H NMR: The proton NMR spectrum of this compound would be expected to be very similar to that of Candesartan, with the notable absence of the signals corresponding to the ethoxy group protons.

-

¹³C NMR: The carbon-13 NMR spectrum would show the signals for the carbon atoms of the deuterated ethoxy group as multiplets due to C-D coupling.

-

²H NMR (Deuterium NMR): This technique would directly show a signal corresponding to the deuterium atoms on the ethoxy group, confirming their presence and location.

The workflow for the analysis of this compound in a research setting is depicted below.

Caption: General analytical workflow for this compound.

References

- 1. This compound | C24H20N6O3 | CID 45038537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1189650-58-5 | LGC Standards [lgcstandards.com]

- 3. Isotope Category - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]

- 7. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

- 8. pharmascholars.com [pharmascholars.com]

A Technical Guide to the Purity of Candesartan-d5 Reference Material

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity of Candesartan-d5, a critical deuterated internal standard used in pharmacokinetic and bioanalytical studies of the angiotensin II receptor antagonist, Candesartan. This document outlines the analytical methodologies for purity assessment, summarizes typical purity and isotopic enrichment data, and discusses potential impurities.

Introduction to this compound

This compound is a stable isotope-labeled version of Candesartan, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This modification results in a mass shift that allows for its use as an internal standard in mass spectrometry-based assays, ensuring accurate quantification of Candesartan in biological matrices. The purity of this reference material is paramount for the reliability and accuracy of such analytical methods.

Analytical Characterization of this compound

The purity of this compound reference material is typically established through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is employed to determine chemical purity, while Mass Spectrometry (MS) is used to confirm isotopic enrichment and identify any isotopic variants. Nuclear Magnetic Resonance (NMR) spectroscopy serves to confirm the chemical structure and the position of the deuterium labels.

Quantitative Data Summary

The following tables summarize the typical purity and isotopic enrichment data for this compound reference material as compiled from various suppliers and certificates of analysis.

Table 1: Chemical Purity of this compound

| Parameter | Typical Specification | Data Source |

| Purity by HPLC | >95%[1] | LGC Standards[1] |

| Purity by HPLC | 95.50% | MedchemExpress Certificate of Analysis |

Table 2: Isotopic Enrichment of this compound

| Isotopic Species | Percentage | Data Source |

| d0 | Not Reported | - |

| d1 | 0.04% | MedchemExpress Certificate of Analysis |

| d2 | 0.01% | MedchemExpress Certificate of Analysis |

| d3 | 0.11% | MedchemExpress Certificate of Analysis |

| d4 | 1.98% | MedchemExpress Certificate of Analysis |

| d5 | 97.81% | MedchemExpress Certificate of Analysis |

| Total Isotopic Enrichment | 99.5% (d5) | MedchemExpress Certificate of Analysis |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound purity. The following sections provide representative experimental protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate this compound from its potential process-related impurities and degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed. A representative mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount in a suitable solvent, such as methanol or a mixture of mobile phase components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

LC-MS/MS is the definitive technique for determining the isotopic distribution of this compound.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC or UPLC system.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Transitions: The multiple reaction monitoring (MRM) mode is employed to monitor specific precursor-to-product ion transitions. For this compound, a common transition is m/z 445.1 → 267.1. The corresponding transition for unlabeled Candesartan is m/z 441.1 → 263.1.

-

Chromatography: A rapid chromatographic separation is often sufficient, with a focus on separating the analyte from any potential interferences.

-

Data Analysis: The peak areas of the different deuterated species (d0 to d5) are measured to calculate the isotopic distribution and the overall isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of this compound and to verify the location of the deuterium labels. Quantitative NMR (qNMR) can also be a powerful tool for determining purity against a certified internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.

-

Analysis: The absence or significant reduction of proton signals corresponding to the ethoxy group confirms successful deuteration. The remaining signals in the ¹H and ¹³C spectra should be consistent with the structure of Candesartan.

Impurity Profiling

Potential impurities in this compound reference material can arise from the synthetic process or degradation. These may include:

-

Process-Related Impurities: Starting materials, intermediates, or by-products from the synthesis of Candesartan.

-

Degradation Products: Candesartan can degrade under stress conditions such as acid or base hydrolysis, oxidation, and photolysis.[2] Although specific forced degradation studies on this compound are not widely published, the degradation pathways are expected to be similar to those of unlabeled Candesartan.

-

Isotopic Impurities: The presence of lower deuterated species (d0-d4) as detailed in Table 2.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the typical workflow for the comprehensive purity assessment of this compound reference material.

Workflow for Purity Assessment of this compound

Signaling Pathway (Conceptual)

While this compound itself is not directly involved in a signaling pathway, its non-deuterated counterpart, Candesartan, acts as an antagonist of the Angiotensin II Receptor Type 1 (AT1R), a key component of the Renin-Angiotensin System (RAS). The following diagram illustrates this conceptual relationship.

Conceptual RAS Pathway and Candesartan's Mechanism

Conclusion

The purity of this compound reference material is a critical parameter that underpins the accuracy and reliability of bioanalytical methods. A thorough characterization using a combination of HPLC, LC-MS/MS, and NMR is essential to ensure its suitability for use as an internal standard. This guide provides the foundational knowledge and experimental frameworks for researchers and scientists working with this important analytical tool. It is always recommended to refer to the specific Certificate of Analysis provided by the supplier for lot-specific purity and isotopic enrichment data.

References

Solubility Profile of Candesartan-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Candesartan-d5, a deuterated isotopologue of the angiotensin II receptor antagonist, Candesartan. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and formulation of pharmaceutical products containing this active pharmaceutical ingredient (API).

Quantitative Solubility Data

The solubility of a drug substance is a critical physicochemical property that influences its bioavailability and formulation development. The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that comprehensive solubility data for this compound is limited in publicly available literature. The deuteration of a molecule can lead to slight changes in its physicochemical properties, including solubility, due to the kinetic isotope effect[1]. Therefore, the solubility of this compound may differ slightly from its non-deuterated counterpart, Candesartan.

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2] | 224.48 | Requires sonication and warming for dissolution. Hygroscopic DMSO can affect solubility; use of newly opened solvent is recommended.[2] |

Qualitative Solubility Information:

-

Ethyl Acetate: Slightly soluble (Heated)

-

Methanol: Slightly soluble

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The "shake-flask" method is a widely recognized and reliable technique for establishing the equilibrium solubility of a compound.

Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., phosphate buffer pH 7.4, 0.9% NaCl, organic solvents)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation:

-

Prepare the desired solvent systems (e.g., buffer solutions at various pH values).

-

Ensure all glassware is clean and dry.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials or flasks. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a constant temperature bath (typically 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathway of Candesartan

Candesartan is an angiotensin II receptor blocker (ARB) that primarily acts on the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below outlines the mechanism of action of Candesartan.

Caption: Candesartan blocks the AT1 receptor, inhibiting Angiotensin II effects.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Method Development of Candesartan using Candesartan-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of Candesartan in biological matrices, utilizing Candesartan-d5 as an internal standard. The protocols and data presented are compiled from established methodologies to ensure reliable and reproducible results.

Introduction

Candesartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure. Accurate and precise quantification of Candesartan in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that offers high selectivity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the method by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

Candesartan reference standard

-

This compound internal standard (IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Control human plasma (with K2EDTA as anticoagulant)

Stock and Working Solutions Preparation

-

Candesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Candesartan in a 10 mL volumetric flask with methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in a 1 mL volumetric flask with methanol.

-

Working Solutions: Prepare serial dilutions of the Candesartan stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) standards.[1] A typical calibration curve range is 1-500 ng/mL.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of approximately 50 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting Candesartan from plasma samples.[2]

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

Pipette 100 µL of plasma sample, calibration standard, or QC into the appropriately labeled tube.

-

Add 50 µL of the this compound internal standard working solution to all tubes except for the blank matrix.

-

Add 500 µL of acetonitrile to each tube.[2]

-

Vortex the tubes for approximately 5-10 minutes to ensure thorough mixing and protein precipitation.[2]

-

Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a new set of labeled vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require further optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., Thermo Hypersil GOLD C18, 150 x 2.1 mm, 1.9 µm)[2] |

| Mobile Phase A | 5 mM Ammonium Formate in water[2] |

| Mobile Phase B | Acetonitrile[2] |

| Gradient | Isocratic (e.g., 10:90 A:B)[2] |

| Flow Rate | 0.4 mL/min[2] |

| Injection Volume | 3-10 µL[1][2] |

| Column Temperature | 40°C[2] |

| Autosampler Temp | 10°C[2] |

| Run Time | Approximately 1.5 - 2.5 minutes[1][2] |

Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for instrument (e.g., 5500 V)[1] |

| Source Temperature | 500°C[1] |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Candesartan | 441.2 | 263.2 | Positive[3] |

| This compound | 446.2 (calculated) | 268.2 (predicted) | Positive |

Note on this compound transition: The exact mass transition for this compound should be determined by infusing a standard solution into the mass spectrometer. The precursor ion will be the [M+H]+ adduct of this compound. The product ion is predicted based on the fragmentation pattern of Candesartan, where the deuterated portion is retained in the monitored fragment.

Data Presentation

Chromatographic Performance

| Analyte | Retention Time (min) |

| Candesartan | ~1.1 - 1.5 |

| This compound | ~1.1 - 1.5 |

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity (r²) | ≥ 0.99 | > 0.99[2] |

| Range | 1.0 - 500 ng/mL | 2 - 500 ng/mL[2] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; RSD ≤ 20% | 1.0 - 2.0 ng/mL[2][4] |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | 86.70% - 108.8%[2] |

| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) | Within 10.0%[2] |

| Recovery | Consistent, precise, and reproducible | ~90%[1] |

| Matrix Effect | Internal standard normalized factor close to 1 | Negligible matrix effect observed[1] |

| Stability (Freeze-thaw, Bench-top, Long-term) | % Change within ±15% | Stable under various conditions[2][3] |

Visualization of Experimental Workflow

Caption: Workflow for Candesartan quantification.

Conclusion

The described LC-MS/MS method provides a reliable and efficient approach for the quantitative analysis of Candesartan in biological matrices. The use of a deuterated internal standard, this compound, coupled with a straightforward protein precipitation sample preparation protocol, ensures high-throughput and accurate results. This method is well-suited for applications in clinical and preclinical drug development, including pharmacokinetic and bioequivalence studies. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies and instrumentation.

References

- 1. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmascholars.com [pharmascholars.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Use of Deuterated Candesartan in Pharmacokinetic Studies of Candesartan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of deuterated Candesartan, such as Candesartan-d5, as an internal standard in pharmacokinetic (PK) studies of Candesartan. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the analyte in biological matrices by compensating for variability during sample preparation and analysis. While Candesartan-d4 is more commonly cited in the literature, the methodology presented here is directly applicable to this compound and other deuterated variants.

Introduction

Candesartan is an angiotensin II receptor blocker (ARB) widely used for the treatment of hypertension and heart failure.[1][2] It is administered as a prodrug, Candesartan cilexetil, which is rapidly and completely hydrolyzed to the active moiety, Candesartan, during absorption from the gastrointestinal tract.[3][4] Understanding the pharmacokinetic profile of Candesartan is essential for optimizing dosing regimens and ensuring therapeutic efficacy.

Pharmacokinetic studies involve the measurement of drug concentrations in biological fluids, typically plasma, over time. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for these studies due to its high sensitivity, selectivity, and speed.[2][5] The use of a stable isotope-labeled internal standard, such as this compound, is a key component of a robust bioanalytical method. This internal standard mimics the physicochemical properties of Candesartan, ensuring similar behavior during extraction and ionization, thereby leading to more reliable and reproducible results.

Pharmacokinetic Parameters of Candesartan

The following table summarizes key pharmacokinetic parameters of Candesartan following oral administration of Candesartan cilexetil in healthy adult volunteers. These values can vary based on factors such as dosage, formulation, and patient population.

| Pharmacokinetic Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | [4] |

| Peak Plasma Concentration (Cmax) | 62.23 - 68.69 ng/mL (for an 8 mg dose) | [1] |

| Area Under the Plasma Concentration-Time Curve (AUC) | 871.3 - 911.0 h*ng/mL (AUC0-t for an 8 mg dose) | [1] |

| Elimination Half-Life (t½) | Approximately 9 hours | [3] |

| Oral Bioavailability | Approximately 15-40% | [3][4] |

| Volume of Distribution (Vd) | 0.13 L/kg | [3][4] |

| Plasma Protein Binding | >99% | [3][4] |

Experimental Protocols

This section outlines the detailed methodologies for the quantification of Candesartan in human plasma using this compound as an internal standard via LC-MS/MS.

Sample Preparation

The goal of sample preparation is to extract Candesartan and the internal standard from the plasma matrix and remove interfering substances. Two common methods are protein precipitation and solid-phase extraction (SPE).

a) Protein Precipitation Protocol

This is a rapid and simple method suitable for high-throughput analysis.

-

Aliquot Plasma: Transfer 100 µL of human plasma sample into a clean microcentrifuge tube.

-

Add Internal Standard: Spike the plasma sample with a known concentration of this compound solution (e.g., 50 µL of a 50 ng/mL solution).

-

Precipitate Proteins: Add 500 µL of acetonitrile to the tube.

-

Vortex: Vortex the mixture for 5-10 minutes to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes.

-

Collect Supernatant: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) Protocol

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.

-

Condition SPE Cartridge: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

-

Load Sample: Load the plasma sample (pre-treated with an acidic buffer, if necessary) onto the conditioned cartridge.

-

Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elute: Elute Candesartan and this compound from the cartridge with a stronger organic solvent (e.g., acetonitrile or methanol).

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of Candesartan. These may need to be optimized for specific instruments.

a) Liquid Chromatography (LC) Conditions

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 5 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient/Isocratic | Isocratic or gradient elution can be used. A typical isocratic method might use 80% B. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 - 40 °C |

b) Mass Spectrometry (MS/MS) Conditions

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Candesartan) | m/z 441.2 -> 263.2 (Positive Ion Mode) or m/z 439.0 -> 309.1 (Negative Ion Mode)[6][7] |

| MRM Transition (Candesartan-d4/d5) | m/z 445.1 -> 267.1 (for d4, Positive Ion Mode) or m/z 443.0 -> 312.0 (for d4, Negative Ion Mode)[5] |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | 5500 V |

Note: The exact m/z for this compound will depend on the positions of the deuterium atoms. The principles of method development remain the same.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of Candesartan using a deuterated internal standard.

Figure 1: Workflow for a Candesartan Pharmacokinetic Study.

Signaling Pathway of Candesartan

This diagram illustrates the mechanism of action of Candesartan within the Renin-Angiotensin-Aldosterone System (RAAS).

Figure 2: Mechanism of Action of Candesartan.

Conclusion

The use of deuterated Candesartan, such as this compound, as an internal standard is integral to the development of robust and reliable bioanalytical methods for pharmacokinetic studies. The protocols outlined in these application notes provide a solid foundation for researchers to accurately quantify Candesartan in biological matrices, thereby contributing to a better understanding of its absorption, distribution, metabolism, and excretion. The high sensitivity and selectivity of LC-MS/MS, combined with the use of a stable isotope-labeled internal standard, ensure the generation of high-quality data essential for drug development and clinical research.

References

- 1. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

Application Notes: The Role of Candesartan-d5 in Bioequivalence Studies

Introduction

Candesartan cilexetil is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1][2] It is a prodrug that is rapidly and completely hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract.[1][2][3] To ensure that generic formulations of candesartan cilexetil perform identically to the innovator product, regulatory agencies require bioequivalence (BE) studies.[4][5] These studies are critical for comparing the rate and extent of absorption of the active moiety, candesartan, into the systemic circulation.

A key component of the bioanalytical methods used in these studies is the internal standard (IS), which is added to samples to correct for variability during sample processing and analysis. Candesartan-d5, a stable isotope-labeled (SIL) version of candesartan, is an ideal internal standard for these applications.[6] Its physicochemical properties are nearly identical to the analyte (candesartan), ensuring it behaves similarly during extraction and chromatographic separation, while its mass difference allows for distinct detection by mass spectrometry. The use of a SIL IS like this compound is considered the gold standard in quantitative bioanalysis, leading to high accuracy and precision.[7][8]

Application: Internal Standard for Quantitative Bioanalysis

The primary application of this compound is as an internal standard in the quantitative determination of candesartan concentrations in biological matrices, typically human plasma, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3][9][10][11] This highly sensitive and specific method is the preferred technique for pharmacokinetic analysis in bioequivalence studies.[9]

In a typical BE study, plasma samples are collected from subjects over a specified time course after administration of test and reference formulations.[3][12][13] A known amount of this compound solution is added to each plasma sample, calibration standard, and quality control sample. Following sample preparation (e.g., protein precipitation or extraction), the ratio of the mass spectrometric response of the analyte (candesartan) to the internal standard (this compound) is used to calculate the concentration of candesartan in the original sample. This ratiometric measurement corrects for potential sample loss during processing and variations in instrument response, ensuring robust and reliable data.

Experimental Protocols

Bioequivalence Study Design Protocol

A standard bioequivalence study for candesartan cilexetil is typically conducted as a randomized, open-label, single-dose, two-period, crossover study in healthy volunteers under fasting conditions.[3][14]

-

Subject Recruitment: Healthy adult volunteers meeting specific inclusion/exclusion criteria are enrolled.

-

Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test formulation followed by Reference, or Reference followed by Test).[3]

-

Treatment Periods:

-

Period 1: Subjects receive a single oral dose of either the test or reference candesartan cilexetil formulation after an overnight fast.[12]

-

Washout Period: A washout period of sufficient duration (e.g., 14 days) separates the two treatment periods to ensure complete elimination of the drug from the body.[3]

-

Period 2: Subjects receive the alternate formulation.

-

-

Blood Sampling: Serial blood samples are collected in tubes containing an anticoagulant (e.g., EDTA-K2) at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 36, and 48 hours post-dose).[12][13] Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.[6]

Bioanalytical Method Protocol (LC-MS/MS)

This protocol outlines a general method for the quantification of candesartan in human plasma using this compound as the internal standard.

2.1 Materials and Reagents

-

Candesartan reference standard

-

HPLC-grade methanol and acetonitrile[15]

-

Ultrapure water

-

Control human plasma (with K2EDTA)

2.2 Instrumentation

-

A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.[3][9]

-

A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[10]

2.3 Sample Preparation (Protein Precipitation) Protein precipitation is a common, rapid, and effective method for extracting candesartan from plasma.[15]

-

Label polypropylene tubes for standards, quality controls (QCs), and unknown subject samples.

-

Aliquot 100 µL of plasma into the corresponding tubes.

-

Add 25 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

-

Vortex briefly (approx. 10 seconds).

-

Add 300 µL of acetonitrile or methanol (the precipitating agent) to each tube.[16]

-

Vortex vigorously for 1-2 minutes to precipitate plasma proteins.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm for 5-10 minutes) to pellet the precipitated proteins.[10]

-

Transfer the supernatant to a clean vial or 96-well plate.

-

Inject a small volume (e.g., 3-10 µL) into the LC-MS/MS system for analysis.[10]

2.4 Chromatographic and Mass Spectrometric Conditions The following table summarizes typical LC-MS/MS parameters used in candesartan bioanalysis.

| Parameter | Typical Conditions |

| LC Column | C18 or Phenyl-Hexyl column (e.g., 50 x 4.6 mm, 5 µm)[16] |

| Mobile Phase | A: 0.1% Formic Acid in Water or 5mM Ammonium FormateB: Acetonitrile or Methanol[10][15][16] |

| Flow Rate | 0.4 - 0.8 mL/min[11][15] |

| Injection Volume | 3 - 10 µL[10] |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[11][16] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Candesartan: m/z 441.1 → 263.1[3][16]Candesartan-d4/d5: m/z 445.1 → 265.1[3] |

Pharmacokinetic and Statistical Analysis

-

Concentration-Time Profiles: The validated bioanalytical method is used to determine the plasma concentration of candesartan in each sample for every subject.

-

Pharmacokinetic Parameters: The following parameters are calculated from the concentration-time data for both test and reference products:

-

Cmax: Maximum observed plasma concentration.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC0-∞: Area under the curve extrapolated to infinity.

-

Tmax: Time to reach Cmax.

-

-

Statistical Analysis:

Quantitative Data Summary

The following tables present a summary of pharmacokinetic data from representative bioequivalence studies of candesartan cilexetil formulations.

Table 1: Pharmacokinetic Parameters of Candesartan (Test vs. Reference Formulations)

| Study Reference | Parameter | Test Formulation (Geometric Mean) | Reference Formulation (Geometric Mean) | Ratio (Test/Ref) [90% CI] |

| Tjandrawinata et al.[14][17] | Cmax (ng/mL) | 134.33 | 125.88 | 106.71% (93.20% – 122.18%) |

| AUC0-t (ng·h/mL) | 1205.81 | 1194.84 | 100.92% (92.15% – 110.52%) | |

| AUC0-∞ (ng·h/mL) | 1269.83 | 1266.74 | 100.24% (92.24% – 108.95%) | |

| Jin & Han (from[9]) | Cmax (ng/mL) | 133.4 | 132.3 | 100.8% (90.3% – 112.7%) |

| AUC0-t (ng·h/mL) | 1184.4 | 1177.5 | 100.6% (92.3% – 109.6%) | |

| AUC0-∞ (ng·h/mL) | 1250.2 | 1245.0 | 100.4% (92.2% – 109.4%) | |

| FDC vs. Co-administration[13] | Cmax (ng/mL) | 139.6 (SD 42.6) | 152.0 (SD 52.8) | 0.9495 (0.8726 – 1.0324) |

| AUC0-t (ng·h/mL) | 1215.3 (SD 326.6) | 1192.5 (SD 318.8) | 1.0183 (0.9562 – 1.0841) | |

| AUC0-∞ (ng·h/mL) | 1276.3 (SD 345.2) | 1259.9 (SD 335.8) | 1.0125 (0.9547 – 1.0736) |